N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-3-(3,4-dichlorophenyl)propanamide
Description
This compound features a 3-(3,4-dichlorophenyl)propanamide backbone, modified with a benzo[d]oxazol-2-yl-pyrrolidinylmethyl substituent. The 3,4-dichlorophenyl group is a common motif in agrochemicals and pharmaceuticals due to its electron-withdrawing properties and metabolic stability. The benzo[d]oxazole moiety may enhance binding to biological targets, such as enzymes or receptors, via π-π stacking or hydrogen bonding .
Properties
IUPAC Name |
N-[[1-(1,3-benzoxazol-2-yl)pyrrolidin-2-yl]methyl]-3-(3,4-dichlorophenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21Cl2N3O2/c22-16-9-7-14(12-17(16)23)8-10-20(27)24-13-15-4-3-11-26(15)21-25-18-5-1-2-6-19(18)28-21/h1-2,5-7,9,12,15H,3-4,8,10-11,13H2,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMIHXPSAJAPSFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=NC3=CC=CC=C3O2)CNC(=O)CCC4=CC(=C(C=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21Cl2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-3-(3,4-dichlorophenyl)propanamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's structural features, biological activities, mechanisms of action, and comparisons with related compounds.
Structural Features
The compound possesses several notable structural motifs:
- Benzo[d]oxazole moiety : This heterocyclic structure is known for its diverse biological activities.
- Pyrrolidine ring : A five-membered nitrogen-containing ring that contributes to the compound's pharmacological properties.
- Propanamide group : This functional group is often associated with biological activity in various medicinal compounds.
The molecular formula for this compound is with a molecular weight of 397.32 g/mol. The presence of chlorine atoms enhances its lipophilicity and may improve its binding affinity to biological targets.
Antimycobacterial Properties
Research indicates that derivatives of this compound exhibit significant antimycobacterial activity. Specifically, compounds with similar structural features have shown effectiveness against Mycobacterium tuberculosis, suggesting potential use in treating tuberculosis infections.
Neuroprotective Effects
In vitro studies have demonstrated that benzo[d]oxazole-based compounds can protect neuronal cells from apoptosis induced by beta-amyloid (Aβ) peptides. This protective effect is mediated through modulation of key signaling pathways, including:
- Akt/GSK-3β/NF-κB signaling pathway : These pathways are crucial in regulating cell survival and apoptosis. Compounds similar to the target compound have been shown to inhibit the expression of pro-apoptotic factors like Bax while enhancing the expression of anti-apoptotic factors like Bcl-2 .
The exact mechanism by which this compound exerts its biological effects remains under investigation. However, preliminary findings suggest that it may interact with specific molecular targets such as enzymes or receptors involved in apoptotic signaling pathways and microbial resistance.
Comparative Analysis with Related Compounds
A comparative analysis reveals that compounds with similar structural motifs often exhibit diverse biological activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Compound A | Benzo[d]oxazole + Pyrrolidine | Antitumor activity |
| Compound B | Benzothiazole + Piperidine | Antidepressant effects |
| Compound C | Indole + Propanamide | Anti-inflammatory properties |
| Target Compound | Benzo[d]oxazole + Pyrrolidine + Propanamide | Antimycobacterial, neuroprotective |
The unique combination of functional groups in this compound may confer distinct pharmacological properties compared to these structurally analogous compounds .
Case Studies and Research Findings
Recent studies have focused on synthesizing and evaluating the biological activity of various derivatives of this compound. For instance, a study highlighted the synthesis of a related compound that demonstrated potent neuroprotective effects against Aβ-induced toxicity in neuronal cell lines . The research emphasized the importance of structural modifications in enhancing biological activity.
Furthermore, another study indicated that certain derivatives exhibited promising results as anticonvulsants, showcasing their potential therapeutic applications beyond antimycobacterial activity.
Comparison with Similar Compounds
Propanil (N-(3,4-Dichlorophenyl)propanamide)
- Structure : Simplest analog, lacking the benzo[d]oxazole-pyrrolidine substituent.
- Application : Widely used as a herbicide to control weeds in rice fields .
| Property | Target Compound | Propanil |
|---|---|---|
| Molecular Formula | C21H21Cl2N3O2 | C9H9Cl2NO |
| Functional Groups | Propanamide, benzooxazole, pyrrolidine | Propanamide, 3,4-dichlorophenyl |
| Primary Use | Under investigation (potential CNS drug) | Herbicide |
| Metabolic Stability | Likely higher due to steric hindrance | Moderate (prone to hydrolysis) |
U-51754 (2-(3,4-Dichlorophenyl)-N-[2-(dimethylamino)cyclohexyl]-N-methyl acetamide)
- Structure: Shares the 3,4-dichlorophenyl group but differs in the amide linkage (acetamide vs. propanamide) and substituents (dimethylamino-cyclohexyl vs. benzooxazole-pyrrolidine).
- Application : Synthetic opioid analog, regulated under controlled substance laws .
- Key Differences :
- The target compound’s propanamide chain may confer greater conformational flexibility compared to U-51754’s rigid acetamide structure.
- The benzo[d]oxazole group could interact with serotonin or dopamine receptors , diverging from U-51754’s opioid receptor affinity.
SR140333 and SR142801 (3,4-Dichlorophenyl-Containing Pharmacological Agents)
- Structure : Both feature 3,4-dichlorophenyl groups but incorporate piperidine/piperazine cores instead of propanamide .
- Application : Neurokinin receptor antagonists (e.g., SR140333 targets NK1 receptors).
- Key Differences: The target compound’s propanamide backbone may favor enzyme inhibition (e.g., kinase targets) over receptor antagonism.
Fenoxacrim (N-(3,4-Dichlorophenyl)hexahydro-1,3-dimethyl-2,4,6-trioxo-5-pyrimidinecarboxamide)
- Structure : Shares the 3,4-dichlorophenyl-propanamide motif but includes a pyrimidine-trioxo system .
- Application : Agricultural fungicide.
- Key Differences: Fenoxacrim’s pyrimidine ring enhances fungicidal activity via mitochondrial disruption, whereas the target compound’s benzooxazole may target mammalian enzymes.
Research Findings and Implications
- Structural Activity Relationships (SAR) :
- Toxicity Profile :
- Propanil’s hydrolysis to 3,4-dichloroaniline poses toxicity risks, whereas the target compound’s steric bulk may reduce such liabilities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
